CYP11B2 (Aldosterone Synthase) Inhibitory Potency: 56-Fold Selectivity vs. CYP11B1 in Human Cell-Based Assays
In head-to-head enzyme inhibition assays conducted in human V79MZ cells expressing recombinant CYP11B1 and CYP11B2, using [³H]-11-deoxycorticosterone as substrate with a 1 hr pre-incubation, 3-(1,3-Dioxolan-2-YL)-3'-methoxybenzophenone demonstrated distinct potency and selectivity. The compound inhibited CYP11B2 (aldosterone synthase) with an IC₅₀ of 0.5 nM, while its potency against CYP11B1 (11-β-hydroxylase) was 28 nM, resulting in a 56-fold selectivity window favoring CYP11B2 [1]. While this study did not provide parallel data for closely related regioisomers in the identical assay system, general SAR from the benzophenone-xanthone open model indicates that alternative substitution patterns—including 4'-substituted derivatives—can shift the potency and selectivity profile toward CYP11B1 dominance [2].
| Evidence Dimension | CYP11B2 vs. CYP11B1 Inhibitory Potency and Selectivity (IC₅₀) |
|---|---|
| Target Compound Data | CYP11B2 IC₅₀ = 0.5 nM; CYP11B1 IC₅₀ = 28 nM |
| Comparator Or Baseline | Other benzophenone derivatives in the xanthone-open model series (e.g., 4'-substituted analogs) show inverted CYP11B1 selectivity (low-nanomolar CYP11B1 inhibition with reduced CYP11B2 selectivity). Representative reference inhibitor FAD286: CYP11B2 IC₅₀ = 1.6 nM, CYP11B1 IC₅₀ = 9.9 nM (6-fold selectivity). |
| Quantified Difference | Selectivity ratio (CYP11B1 IC₅₀ / CYP11B2 IC₅₀) = 56-fold for target compound vs. ~6-fold for FAD286 and inverted selectivity for certain 4'-substituted benzophenone analogs. |
| Conditions | Human recombinant CYP11B1 and CYP11B2 expressed in V79MZ cells; substrate [³H]-11-deoxycorticosterone; 1 hr pre-incubation; data curated by ChEMBL (CHEMBL3397600, BDBM50062541). |
Why This Matters
This selectivity profile makes CAS 898778-89-7 a suitable tool compound for pharmacological studies requiring preferential CYP11B2 inhibition with a quantifiable window over CYP11B1, which is critical for target validation in aldosterone-related cardiovascular and metabolic disease models.
- [1] BindingDB Entry BDBM50062541 (CHEMBL3397600). Affinity Data: CYP11B1 IC₅₀ = 28 nM; CYP11B2 IC₅₀ = 0.5 nM. Assay: Inhibition in human V79MZ cells, [³H]-11-deoxycorticosterone substrate. View Source
- [2] Gobbi S, Hu Q, Foschi G, et al. Benzophenones as xanthone-open model CYP11B1 inhibitors potentially useful for promoting wound healing. Bioorg Chem. 2019;86:401-409. PMID: 30769265. (Comparative SAR for 4'-substituted benzophenone derivatives.) View Source
